2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one 2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.: 10474-33-6
VCID: VC11515296
InChI: InChI=1S/C13H16O/c1-12(2)10-8-6-5-7-9(10)11(14)13(12,3)4/h5-8H,1-4H3
SMILES:
Molecular Formula: C13H16O
Molecular Weight: 188.26 g/mol

2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one

CAS No.: 10474-33-6

Cat. No.: VC11515296

Molecular Formula: C13H16O

Molecular Weight: 188.26 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one - 10474-33-6

Specification

CAS No. 10474-33-6
Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
IUPAC Name 2,2,3,3-tetramethylinden-1-one
Standard InChI InChI=1S/C13H16O/c1-12(2)10-8-6-5-7-9(10)11(14)13(12,3)4/h5-8H,1-4H3
Standard InChI Key FIJPHHFVOZZTTR-UHFFFAOYSA-N
Canonical SMILES CC1(C2=CC=CC=C2C(=O)C1(C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2,2,3,3-tetramethylinden-1-one, reflects its bicyclic structure: a fused benzene and cyclopentane ring system with four methyl groups at the 2- and 3-positions and a ketone group at the 1-position. The canonical SMILES representation CC1(C2=CC=CC=C2C(=O)C1(C)C)C\text{CC1(C2=CC=CC=C2C(=O)C1(C)C)C} underscores the spatial arrangement of substituents.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.10474-33-6
Molecular FormulaC13H16O\text{C}_{13}\text{H}_{16}\text{O}
Molecular Weight188.26 g/mol
Purity95%
InChI KeyFIJPHHFVOZZTTR-UHFFFAOYSA-N
PubChem CID599678

The tetramethyl groups enhance steric hindrance, influencing reactivity and stability. X-ray crystallography of analogous indenones reveals planar aromatic systems with slight puckering in the cyclopentane ring, a feature likely conserved in this derivative.

Spectroscopic Characterization

Infrared (IR) spectroscopy of related indenones shows strong absorption bands near 1700 cm1^{-1}, characteristic of the carbonyl group. Nuclear magnetic resonance (NMR) data for this compound remain unpublished, but 1H^1\text{H}-NMR of similar structures displays distinct signals for methyl protons (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.4 ppm).

SupplierPurityShipping Time
Sigma-Aldrich95%7 days
Enamine95%7 days

Industrial-scale synthesis may employ continuous flow reactors to optimize yield and reduce byproducts. Challenges include managing the steric bulk of methyl groups during cyclization, which can lower reaction efficiency.

Applications in Research and Industry

Material Science

Comparative Analysis with Related Compounds

1-Indanol Derivatives

1-Indanol (CAS 6351-10-6), a hydroxylated indane derivative, shares the bicyclic core but lacks methyl and ketone groups. Its applications span chiral synthesis and asymmetric catalysis, highlighting how functional group variation dictates utility .

Aminoindanes

(S)-(+)-1-Aminoindan (CAS 61341-86-4) demonstrates neuroprotective effects in Parkinson’s disease models. Unlike 2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one, its amine group enables salt formation, enhancing bioavailability .

Challenges and Future Directions

Current limitations include sparse pharmacokinetic data and undefined toxicity profiles. Future work should prioritize:

  • Synthetic Optimization: Developing catalytic asymmetric routes to enantiomerically pure forms.

  • Biological Screening: Evaluating anticancer activity against cell lines such as MCF-7 and HeLa.

  • Computational Modeling: Predicting metabolic pathways using QSAR (quantitative structure-activity relationship) models.

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